molecular formula C10H18F2N2O2 B2866979 Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate CAS No. 2415515-29-4

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B2866979
CAS No.: 2415515-29-4
M. Wt: 236.263
InChI Key: APZOOTJWPGQYSZ-ZETCQYMHSA-N
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Description

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to the piperidine ring

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules. Tert-butyl groups can affect the properties of the molecule they are part of, including its reactivity, polarity, and interactions with other molecules .

Safety and Hazards

Tert-butyl compounds can be flammable and should be handled with care. They can cause irritation if they come into contact with the skin or eyes, and they can be harmful if inhaled or ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a suitable carbonyl compound.

    Introduction of Fluorine Atoms: The difluorination of the piperidine ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Protection of the Amino Group: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate derivative.

    Final Deprotection: The final compound is obtained by deprotecting the amino group under mild acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (4s)-4-amino-3-fluoropiperidine-1-carboxylate: Similar structure with one fluorine atom.

    Tert-butyl (4s)-4-amino-3,3-dichloropiperidine-1-carboxylate: Similar structure with chlorine atoms instead of fluorine.

    Tert-butyl (4s)-4-amino-3,3-dimethylpiperidine-1-carboxylate: Similar structure with methyl groups instead of fluorine.

Uniqueness

Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZOOTJWPGQYSZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C(C1)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 4-benzylamino-3,3-difluoro-piperidine-1-carboxylic acid tert-butyl ester (830 mg, 2.54 mmol), Pd/C (81.2 mg, 76.3 μmol) in MeOH (30 mL) was hydrogenated at room temperature for 14 hours. The catalyst was filtered off, washed thoroughly with MeOH and the solvents were evaporated. The title compound was obtained as colorless oil (601 mg, 100%).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
81.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), tert-butyl 4-(benzylamino)-3,3-difluoropiperidine-1-carboxylate (0.186 g, 0.57 mmol) was dissolved in MeOH (5 mL) and wet Pd/C 10% (50 mg) was added. The flask was purged with H2 gas and the reaction mixture stirred under an H2 atmosphere for 2 h at rt. The reaction mixture was filtered over celite and the cake was washed with MeOH and EA. The filtrate was concentrated under reduced pressure to give tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate as a colorless oil. LC-MS-conditions 08: tR=0.49 min; [M-CH3+H]+=222.32.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mg
Type
catalyst
Reaction Step Three

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